molecular formula C10H11BrO3 B2524618 Methyl 3-bromo-4-(methoxymethyl)benzoate CAS No. 1503856-22-1

Methyl 3-bromo-4-(methoxymethyl)benzoate

Cat. No.: B2524618
CAS No.: 1503856-22-1
M. Wt: 259.099
InChI Key: CVTZJCBHKYLSFW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(methoxymethyl)benzoate: is an organic compound with the molecular formula C10H11BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxymethyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for skin irritation, skin sensitization, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Methyl 4-(methoxymethyl)benzoate: The synthesis of methyl 3-bromo-4-(methoxymethyl)benzoate can be achieved by brominating methyl 4-(methoxymethyl)benzoate using bromine in the presence of a catalyst such as iron(III) bromide.

    Industrial Production Methods: Industrial production of this compound involves similar bromination reactions but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(methoxymethyl)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in drug development, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and methoxymethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

methyl 3-bromo-4-(methoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-6-8-4-3-7(5-9(8)11)10(12)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZJCBHKYLSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503856-22-1
Record name methyl 3-bromo-4-(methoxymethyl)benzoate
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